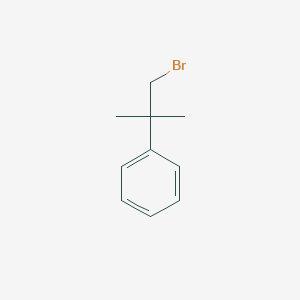
(1-Bromo-2-methylpropan-2-yl)benzene
描述
The compound "(1-Bromo-2-methylpropan-2-yl)benzene" is a brominated aromatic compound that is structurally characterized by the presence of a bromine atom attached to a methylpropan-2-yl group which is in turn connected to a benzene ring. This structure is a derivative of benzene and is part of a broader class of organobromine compounds that are often used in organic synthesis and materials science.
Synthesis Analysis
The synthesis of related brominated aromatic compounds has been explored in various studies. For instance, a natural product with a complex brominated structure was synthesized starting from a brominated methanol derivative, indicating the potential for multi-step synthetic routes to create complex brominated aromatics . Additionally, the synthesis of sterically hindered aryl bromides has been reported, which suggests that the synthesis of "(1-Bromo-2-methylpropan-2-yl)benzene" could involve strategies to manage steric hindrance . Furthermore, the use of Friedel–Crafts alkylation chemistry has been employed to create similar compounds, which could be a viable pathway for synthesizing "(1-Bromo-2-methylpropan-2-yl)benzene" .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be characterized using various spectroscopic techniques. For example, NMR spectroscopy has been used to identify the presence of rotational isomers and to study the conversion of aryl bromides to aryllithium compounds . Similarly, DFT calculations have been utilized to predict the optimized structure and corresponding IR and NMR spectra for brominated benzene derivatives . These techniques could be applied to "(1-Bromo-2-methylpropan-2-yl)benzene" to gain insights into its molecular structure.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo a variety of chemical reactions. The reactivity of such compounds has been studied, including the elimination of ethylene groups and the migration of bromine atoms within the molecular ion . Additionally, the alkylation reactions of benzene with brominated methylpropane have been investigated, revealing the formation of various alkylation products . These studies provide a foundation for understanding the chemical behavior of "(1-Bromo-2-methylpropan-2-yl)benzene" in different reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be influenced by their molecular structure. X-ray crystallography has been used to determine the structures of several brominated benzenes, revealing interactions such as hydrogen bonding and Br...Br contacts that can affect the compound's properties . The solvent effects on complexation reactions of brominated phenols have also been studied, indicating that solvent choice can significantly impact the properties and reactivity of these compounds . These findings are relevant for understanding the properties of "(1-Bromo-2-methylpropan-2-yl)benzene" and how they might be manipulated for various applications.
科学研究应用
Modern Friedel–Crafts Chemistry
- A study by Albar, Khalaf, and Bahaffi (1997) investigated the alkylation of benzene with 1,2-Dibromo-3-chloro-2-methylpropane. This process resulted in products like 1-X-2-methyl-3,3-diphenylpropane, where X represents Cl or Br, and 1,4-bis-(1-bromo-3-chloro-2-methylpropyl)benzene. This research indicates the potential of (1-Bromo-2-methylpropan-2-yl)benzene in Friedel–Crafts type alkylation reactions (Albar, Khalaf, & Bahaffi, 1997).
Physical Chemistry of Mixtures
- Peiró, Gracia, and Losa (1981) measured the excess enthalpies and volumes of mixtures containing benzene and 2-bromo-2-methylpropane, including temperature coefficients. These findings are significant in understanding the thermodynamic properties of mixtures involving (1-Bromo-2-methylpropan-2-yl)benzene (Peiró, Gracia, & Losa, 1981).
Cholesteric Glassy Liquid Crystals
- Kim et al. (2008) synthesized cholesteric glassy liquid crystals using 4′-cyanobiphenyl-4-yl benzoate nematogens chemically bonded to a benzene core via enantiomeric 2-methylpropyl spacers. The study explored structure−property relationships, revealing the impact of substituent groups on benzene rings on properties like glass-forming ability and phase-transition temperatures. The use of (1-Bromo-2-methylpropan-2-yl)benzene was crucial in this context (Kim et al., 2008).
Supramolecular Features in Crystal Structures
- The research by Stein, Hoffmann, and Fröba (2015) examined the crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, showcasing supramolecular features such as hydrogen bonding and π–π interactions. This study highlighted the potential of (1-Bromo-2-methylpropan-2-yl)benzene derivatives in crystallography and molecular design (Stein, Hoffmann, & Fröba, 2015).
属性
IUPAC Name |
(1-bromo-2-methylpropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTCRBRKJMKHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456612 | |
| Record name | Benzene, (2-bromo-1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromo-2-methylpropan-2-yl)benzene | |
CAS RN |
3756-32-9 | |
| Record name | (2-Bromo-1,1-dimethylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3756-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (2-bromo-1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-bromo-2-methylpropan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




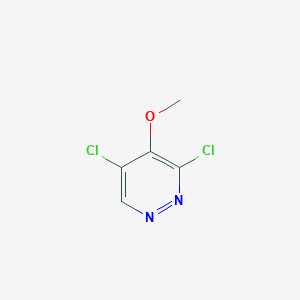
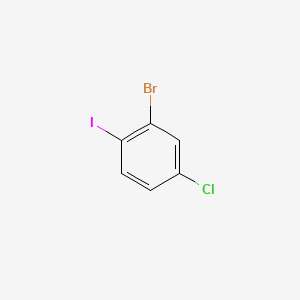
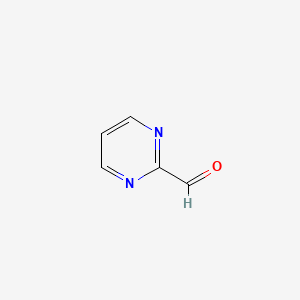
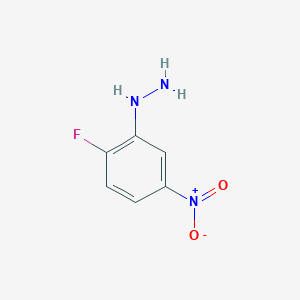
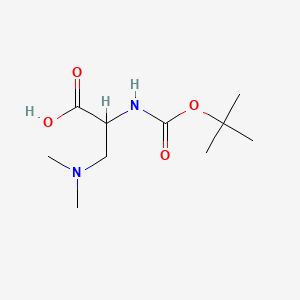
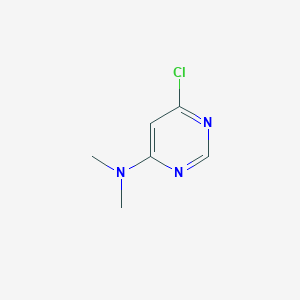
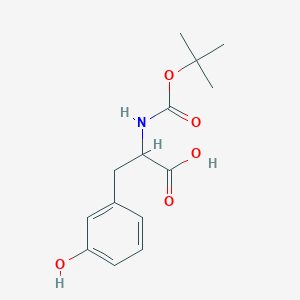
![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)
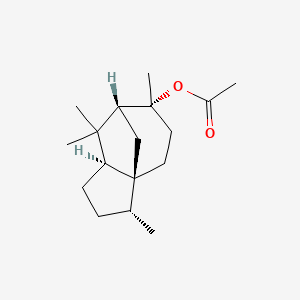
-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)
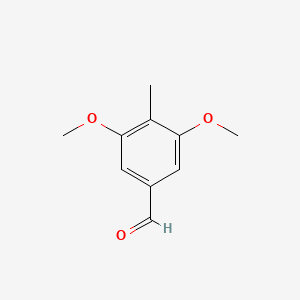
![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)
![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)